molecular formula C7H7N3S B598814 Thiazolo[5,4-b]pyridin-2-ylmethanamine CAS No. 1203605-30-4

Thiazolo[5,4-b]pyridin-2-ylmethanamine

Cat. No.: B598814
CAS No.: 1203605-30-4
M. Wt: 165.214
InChI Key: ALQYHHMPBZBXFY-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridin-2-ylmethanamine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion creates a unique scaffold that is of significant interest in medicinal chemistry due to its potential pharmacological activities. The compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[5,4-b]pyridin-2-ylmethanamine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of an intermediate compound. This intermediate is then subjected to further reactions to yield the target compound .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for scalability and cost-effectiveness. This often includes the use of commercially available starting materials and efficient catalytic systems to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Thiazolo[5,4-b]pyridin-2-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced amine derivatives .

Scientific Research Applications

Thiazolo[5,4-b]pyridin-2-ylmethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as an anticancer agent and as a histamine H3 receptor antagonist.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

  • Thiazolo[4,5-b]pyridine
  • Thiazolo[3,2-a]pyridine
  • Pyrano[2,3-d]thiazole

Comparison: Thiazolo[5,4-b]pyridin-2-ylmethanamine is unique due to its specific structural arrangement, which imparts distinct pharmacological properties. Compared to thiazolo[4,5-b]pyridine and thiazolo[3,2-a]pyridine, it exhibits a broader spectrum of biological activities and higher potency in certain applications .

Properties

IUPAC Name

[1,3]thiazolo[5,4-b]pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQYHHMPBZBXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734829
Record name 1-([1,3]Thiazolo[5,4-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203605-30-4
Record name 1-([1,3]Thiazolo[5,4-b]pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Intermediate S was prepared from 2-(bromomethyl)thiazolo[5,4-b]pyridine (S-4) following similar procedured for synthesizing intermediate C from C-5, as described above. MS (m/z): 166 (M+1)+.
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